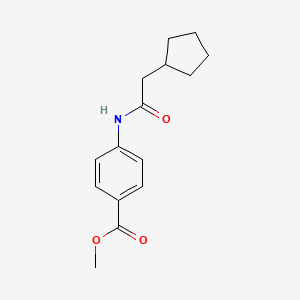
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE
Übersicht
Beschreibung
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nitrophenyl group, an isopropoxy group, and a methylpiperidinyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. The isopropoxy group is introduced through an etherification reaction, while the methylpiperidinyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The isopropoxy and methylpiperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, while the isopropoxy and methylpiperidinyl groups modulate the compound’s overall activity and selectivity. These interactions can lead to various biological effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile
Uniqueness
Compared to similar compounds, N-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYLPIPERIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H23N3O3 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
1-methyl-N-(4-nitro-3-propan-2-yloxyphenyl)piperidin-4-amine |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)21-15-10-13(4-5-14(15)18(19)20)16-12-6-8-17(3)9-7-12/h4-5,10-12,16H,6-9H2,1-3H3 |
InChI-Schlüssel |
QHLFGJZHMIWQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-isopropylpiperazine](/img/structure/B8771331.png)

![2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8771342.png)



